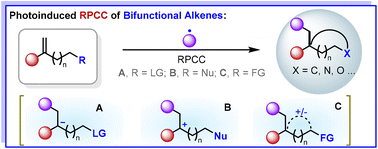Advances in photoinduced radical–polar crossover cyclization (RPCC) of bifunctional alkenes
Organic Chemistry Frontiers Pub Date: 2023-12-20 DOI: 10.1039/D3QO01929B
Abstract
The term “cyclic architectures” refers to a class of molecules that are highly valuable and play significant roles in organic compounds. Therefore, there is growing interest in researching the development of efficient and straightforward methods for constructing these complex structures. Photoinduced radical–polar crossover cyclization (RPCC) of bifunctional alkenes represents a class of reactions that are of great synthetic utility because they show high chemoselectivity, broad functional group tolerance and proceed under mild conditions to produce high-value cyclic products with precise alkene design. This mini-review summarizes the recent representative advances in the development of RPCC over the past two decades through different synthetic strategies in the reactions, highlighting their product diversity, selectivity and applicability, and the mechanistic rationale where possible. The intention is to provide readers with a comprehensive understanding of the current state-of-play in this field and contribute to future research efforts.


Recommended Literature
- [1] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [2] Honeycomb-like single-wall carbon nanotube networks†
- [3] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†
- [4] Selective recognition and extraction of the uranyl ion from aqueous solutions with a recyclable chelating resin†
- [5] Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†
- [6] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [7] Notes
- [8] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [9] Copper-catalyzed domino sequences: a new route to pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines†
- [10] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 14104-19-9









